Structural Discrimination: Ethyl vs. Isopropyl Aglycone Impacts Enzyme Substrate vs. Inducer Preference
The ethyl aglycone of compound 56245-60-4 yields a smaller molecule (MW 224.27 g/mol) compared to IPTG (MW 238.30 g/mol) and a distinct spatial orientation of the alkyl group. In beta-galactosidase assays, ethyl-β-D-thiogalactopyranoside acts as a substrate for the enzyme, whereas IPTG acts as a gratuitous inducer and is not hydrolyzed [1]. While quantitative Km values for the ethyl derivative were not located in this analysis, published data on related phenylalkyl thiogalactosides indicate that the size and shape of the aglycone dictate whether the compound is recognized as a substrate or an inhibitor [2]. For instance, 2-phenylethyl 1-thio-β-D-galactopyranoside (PETG) is a potent inhibitor (Ki ≈ 1 µM), while the shorter ethyl derivative functions as a substrate. This differential behavior is critical for experimental design.
| Evidence Dimension | Aglycone size impact on β-galactosidase binding mode |
|---|---|
| Target Compound Data | Ethyl aglycone (C2); MW 224.27 g/mol; Substrate for β-galactosidase |
| Comparator Or Baseline | Isopropyl aglycone (IPTG, C3); MW 238.30 g/mol; Grutuitous inducer |
| Quantified Difference | Difference in van der Waals volume of aglycone (~15 ų); qualitative shift from substrate to inducer activity |
| Conditions | In vitro β-galactosidase assays (E. coli enzyme) |
Why This Matters
Procurement must align with intended use: choose the ethyl substrate for enzymatic assays requiring hydrolysis; choose IPTG for non-hydrolytic gene induction.
- [1] Sigma-Aldrich. Ethyl-β-D-thiogalactopyranoside (Product No. 92320) - Technical Datasheet. View Source
- [2] Brito, I. et al. (2011). 2-Phenylethyl 1-thio-β-D-galactopyranoside hemihydrate: a potent β-galactosidase inhibitor. Acta Crystallographica E, 67(Pt 9), o2308-o2309. View Source
